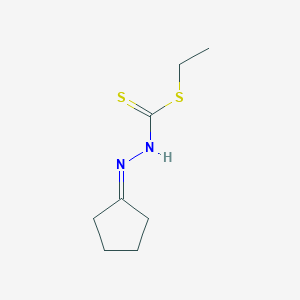
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is a chemical compound belonging to the class of carbodithioates. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a cyclopentylidene group attached to a hydrazine carbodithioate moiety, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate typically involves the reaction of ethyl hydrazinecarbodithioate with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process involves the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydrazine or carbodithioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and exhibit cytotoxicity against cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Vergleich Mit ähnlichen Verbindungen
Methyl carbodithioate esters: These compounds share the carbodithioate moiety but differ in their alkyl groups.
Hydrazinecarbodithioate derivatives: These compounds have similar hydrazine and carbodithioate functionalities but may have different substituents.
Uniqueness: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is unique due to its specific structural features, such as the cyclopentylidene group
Eigenschaften
CAS-Nummer |
256638-86-5 |
|---|---|
Molekularformel |
C8H14N2S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
ethyl N-(cyclopentylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2S2/c1-2-12-8(11)10-9-7-5-3-4-6-7/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
NIYPSYOKNOWTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NN=C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


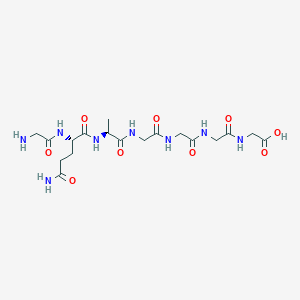
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)

![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

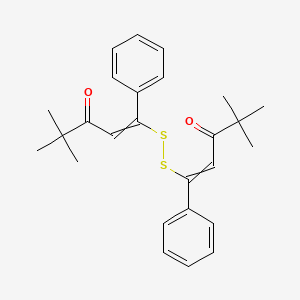

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
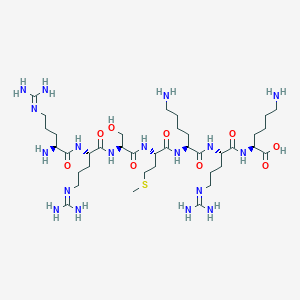
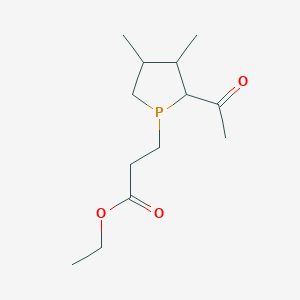
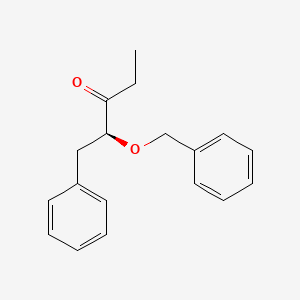
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
